molecular formula C24H37NO2 B10765479 Docosahexaenoyl Ethanolamide-d4

Docosahexaenoyl Ethanolamide-d4

Cat. No.: B10765479
M. Wt: 375.6 g/mol
InChI Key: GEEHOLRSGZPBSM-PBMCAZHLSA-N
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Description

Docosahexaenoyl Ethanolamide-d4 (DEA-d4), also referred to as DHEA-d4, is a deuterated analog of the endogenous endocannabinoid docosahexaenoyl ethanolamide (DHEA). DEA-d4 is chemically structured as N-(2-hydroxyethyl-1,1’,2,2’-d4)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide, with four deuterium atoms incorporated into the ethanolamine moiety . Its parent compound, DHEA, is biosynthesized from docosahexaenoic acid (DHA, 22:6 n-3) via the N-acyl ethanolamine pathway and exhibits anti-inflammatory and neuroprotective properties through agonism of CB2 receptors (EC₅₀ ~10⁻¹⁰ M) .

DEA-d4 is primarily employed as an internal standard in ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the quantification of endogenous endocannabinoids in biological matrices such as cerebrospinal fluid . Its deuterated structure ensures minimal interference with analyte detection while maintaining similar chromatographic behavior to non-deuterated analogs.

Properties

Molecular Formula

C24H37NO2

Molecular Weight

375.6 g/mol

IUPAC Name

(4Z,7Z,10Z,13E,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9+,13-12-,16-15-,19-18-/i22D2,23D2

InChI Key

GEEHOLRSGZPBSM-PBMCAZHLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Mixed Anhydride Method

In a representative protocol from patent literature, DHA is activated using isobutyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride. Subsequent reaction with d4-ethanolamine in dichloromethane (DCM) yields DHEA-d4. The reaction proceeds under argon at 0–25°C for 12–24 hours, achieving a synthetic yield of 27–30% after purification. Critical parameters include:

  • Molar ratios : A 1:1.2 ratio of DHA to d4-ethanolamine ensures minimal residual starting material.

  • Solvent selection : Anhydrous DCM minimizes hydrolysis of the mixed anhydride intermediate.

  • Purification : Preparative HPLC with water-acetonitrile gradients (30:70 to 0:100) isolates DHEA-d4 from byproducts.

Carbodiimide-Mediated Coupling

Alternative approaches utilize carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS). These methods enhance coupling efficiency in polar solvents like tetrahydrofuran (THF), though they require rigorous exclusion of moisture. Post-reaction, the urea byproduct is removed via filtration, and the crude product is purified using solid-phase extraction (SPE) with C18 cartridges.

Enzymatic and Biosynthetic Pathways

While chemical synthesis dominates industrial production, enzymatic routes provide insights into DHEA-d4’s endogenous formation.

NAPE-PLD-Catalyzed Hydrolysis

In neuronal cells, DHEA is biosynthesized via hydrolysis of N-docosahexaenoyl-phosphatidylethanolamine (NDoPE) by N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD). Deuterated analogs like DHEA-d4 can be generated by substituting natural ethanolamine with d4-ethanolamine in cell culture systems. Neuro2A cells incubated with 2 μM d4-ethanolamine and DHA-lysoPC produce DHEA-d4 at a rate of 8–26 fmol/4 h, though only 0.76–3.3% of NDoPE is converted to synaptamide. Inhibitors such as hexachlorophene reduce DHEA-d4 synthesis by >50%, confirming NAPE-PLD’s role.

Isotopic Labeling in Biological Matrices

Deuterium incorporation can also occur via metabolic processing. For instance, administering deuterated DHA (DHA-d5) to cell cultures results in trace DHEA-d4 formation through retroconversion and re-esterification pathways. However, this method yields <1% isotopic purity and is impractical for large-scale synthesis.

Purification and Analytical Characterization

Chromatographic Purification

Crude DHEA-d4 is purified using:

  • Preparative HPLC : A C18 column (250 × 10 mm, 5 μm) with a gradient of 30–100% acetonitrile in water (0.1% formic acid) achieves >98% purity.

  • Solid-phase extraction : C18 cartridges preconditioned with methanol and water remove non-polar contaminants.

Structural Validation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (500 MHz, CDCl3): Absence of ethanolamine NH2 protons (δ 1.2–1.5 ppm) confirms deuterium incorporation.

  • 13C NMR : A carbonyl signal at δ 173.5 ppm verifies the amide bond.

Mass Spectrometry :

  • LC-MS/MS : DHEA-d4 exhibits a precursor ion at m/z 376.3 [M+H]+ and product ions at m/z 255.2 (DHA fragment) and m/z 62.1 (d4-ethanolamine).

  • High-Resolution MS : Exact mass = 376.2854 (calculated for C24H31D4NO2).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields vary significantly with solvent polarity:

SolventYield (%)Purity (%)
Dichloromethane3098
Tetrahydrofuran2595
Acetonitrile1890

Lower temperatures (0–5°C) favor mixed anhydride stability, while prolonged reaction times (>24 h) increase byproduct formation.

Catalytic Additives

  • Triethylamine : Essential for scavenging HCl during mixed anhydride formation.

  • Antioxidants : Butylated hydroxytoluene (BHT, 0.4 mg/mL) prevents DHA oxidation during synthesis .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoyl Ethanolamide-d4 can undergo various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced to form saturated derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Hydroxylated or epoxidized derivatives.

    Reduction Products: Saturated ethanolamides.

    Substitution Products: Various substituted ethanolamides depending on the nucleophile used.

Scientific Research Applications

Docosahexaenoyl Ethanolamide-d4 is extensively used in scientific research due to its stability and deuterium labeling, which aids in precise quantification and tracking in biological systems. Its applications include:

    Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of docosahexaenoyl ethanolamide.

    Biology: Studied for its role in neural tissues, particularly in the brain and retina, where it is involved in neuroprotection and anti-inflammatory processes.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and conditions involving inflammation.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting brain health and inflammation.

Mechanism of Action

Docosahexaenoyl Ethanolamide-d4 exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB1 receptor in the brain. It binds to these receptors with a higher affinity than arachidonoyl ethanolamide, modulating various neural and inflammatory pathways. Additionally, it inhibits voltage-gated potassium channels, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Structural and Functional Differences

DEA-d4 belongs to a class of deuterated ethanolamide derivatives used as analytical standards. Key structural analogs include:

Compound Parent Fatty Acid Deuterium Positions Molecular Formula Molecular Weight CAS Number Primary Application
DEA-d4 Docosahexaenoic acid (DHA, 22:6 n-3) 1,1’,2,2’ on ethanolamine C₂₄H₃₁D₄NO₂ 376.56 g/mol 162758-94-3* Internal standard for DHEA
AEA-d4 Arachidonic acid (AA, 20:4 n-6) Not specified (likely ethanolamine) C₂₂H₃₅D₄NO₂ 354.51 g/mol 117591-20-5 Internal standard for anandamide (AEA)
EPEA-d4 Eicosapentaenoic acid (EPA, 20:5 n-3) Not specified C₂₂H₃₃D₄NO₂ 352.50 g/mol N/A Internal standard for EPEA
OEA-d4 Oleic acid (18:1 n-9) 1,1’,2,2’ on ethanolamine C₂₀H₃₅D₄NO₂ 329.55 g/mol 946524-36-3 Internal standard for oleoyl ethanolamide (OEA)
PEA-d5 Palmitic acid (16:0) Five deuterium atoms (position unspecified) C₁₈H₃₃D₅NO₂ 316.47 g/mol N/A Internal standard for palmitoyl ethanolamide (PEA)

Note: CAS numbers for deuterated compounds may vary by supplier. Non-deuterated DHEA (synaptamide) has CAS 162758-94-3 .

Key Observations :

  • Fatty Acid Chain: DEA-d4’s docosahexaenoyl chain (22:6) imparts higher unsaturation compared to analogs like AEA-d4 (20:4) and OEA-d4 (18:1), affecting lipid solubility and chromatographic retention times .
  • Deuterium Labeling: All compounds feature deuterium on the ethanolamine moiety, ensuring minimal isotopic interference during MS detection .
  • Functional Roles: Non-deuterated analogs like DHEA and AEA exhibit distinct receptor affinities (e.g., DHEA activates CB2, while AEA prefers CB1), influencing their physiological roles in inflammation and neurotransmission .

Analytical Performance

Extraction efficiency and ionization behavior vary among deuterated ethanolamides due to structural differences:

Compound Extraction Efficiency* Ionization Mode (ESI) Limit of Detection (LOD)
DEA-d4 92% (ACN/IPA/water) Positive 0.1 nM
AEA-d4 89% (ACN/IPA/water) Positive 0.2 nM
OEA-d4 85% (methanol) Positive 0.3 nM

*Solvent systems optimized for UHPLC-MS/MS .

Key Findings :

  • DEA-d4 demonstrates superior extraction efficiency in polar solvent systems compared to OEA-d4, likely due to its polyunsaturated structure enhancing solubility .
  • All analogs exhibit low LODs (sub-nanomolar), enabling precise quantification in complex biological samples .

Commercial and Handling Considerations

Compound Purity Price Range (USD) Storage Conditions Stability Concerns
DEA-d4 ≥98% $61–$568 (1–5 mg) 4°C, desiccated Oxidation (due to PUFA chain)
OEA-d4 ≥95% $32–$189 (1–5 mg) 4°C, inert atmosphere Moderate shelf life
AEA-d4 ≥98% $66–$825 (1–5 mg) -20°C, argon-packed Sensitive to light/heat

Notes:

  • DEA-d4’s polyunsaturated fatty acid (PUFA) chain necessitates stringent storage (-20°C under argon) to prevent degradation, whereas OEA-d4’s monounsaturated structure offers greater stability .
  • Pricing reflects supplier variability and batch size .

Q & A

Basic Question: What analytical techniques are recommended for quantifying Docosahexaenoyl Ethanolamide-d4 in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound due to its high sensitivity and specificity. Key considerations include:

  • Chromatographic Separation : Use reverse-phase columns (e.g., C18) with gradient elution to resolve structurally similar endocannabinoids .
  • Isotopic Purity Validation : Confirm deuterium incorporation efficiency (>98%) via high-resolution MS to avoid interference from non-deuterated analogs .
  • Internal Standards : Co-elute with structurally matched deuterated internal standards (e.g., Anandamide-d8) to normalize matrix effects .

Advanced Question: How can factorial design optimize experimental parameters for studying this compound’s metabolic stability?

Methodological Answer:
A 2^k factorial design efficiently evaluates multiple variables (e.g., temperature, pH, enzyme concentration) and their interactions. For example:

  • Variables : Temperature (25°C vs. 37°C), pH (7.4 vs. 8.0), and hepatic microsomal concentration (0.5 mg/mL vs. 1.0 mg/mL).
  • Response Metrics : Half-life (t½) and metabolic clearance.
  • Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. Software like COMSOL Multiphysics can model nonlinear relationships .
  • Validation : Confirm predicted optimal conditions with independent in vitro assays .

Basic Question: How should researchers control variables when assessing this compound’s anti-inflammatory effects in cell cultures?

Methodological Answer:

  • Independent Variables : Dosage (e.g., 1–100 nM), exposure time (e.g., 6–24 hours).
  • Dependent Variables : Cytokine levels (e.g., IL-6, TNF-α) quantified via ELISA.
  • Controls : Include vehicle (e.g., ethanol/dMSO) and non-deuterated analog controls to isolate isotope-specific effects.
  • Replicates : Use ≥3 biological replicates with technical triplicates to ensure reproducibility .

Advanced Question: What strategies resolve contradictions in reported binding affinities of this compound for cannabinoid receptors?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., radioligand vs. fluorescence polarization) and receptor subtypes (CB1 vs. CB2) across studies .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., uniform buffer pH, temperature).
  • Error Quantification : Apply error propagation models to distinguish methodological variability from true biological differences .

Basic Question: How to align experimental protocols for this compound synthesis with theoretical frameworks in lipidomics?

Methodological Answer:

  • Theoretical Basis : Anchor synthesis pathways (e.g., ethanolamine conjugation to deuterated DHA) to lipid mediator biosynthesis pathways .
  • Hypothesis-Driven Design : Test whether deuterium labeling alters enzymatic hydrolysis rates compared to non-deuterated analogs.
  • Data Interpretation : Cross-reference results with lipidomic databases (e.g., LIPID MAPS) to contextualize metabolic fates .

Advanced Question: How can AI-driven molecular dynamics simulations enhance understanding of this compound’s membrane interactions?

Methodological Answer:

  • Model Construction : Use tools like GROMACS to simulate lipid bilayer systems with varying phospholipid compositions.
  • AI Integration : Train neural networks on trajectory data to predict partitioning coefficients and membrane permeation rates .
  • Validation : Compare simulated data with experimental surface plasmon resonance (SPR) measurements .

Basic Question: What ethical considerations apply to sharing raw data from this compound studies?

Methodological Answer:

  • Data Anonymization : Remove identifiers from human-derived samples (e.g., plasma) before deposition in repositories like Zenodo .
  • Compliance : Adhere to GDPR/IRB protocols for pseudonymization and access controls .
  • Documentation : Provide metadata detailing instrumentation parameters (e.g., LC-MS gradient) to ensure reproducibility .

Advanced Question: How to design longitudinal stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Exclude samples to 40°C/75% RH for 6 months, with periodic LC-MS analysis to track degradation products .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage (4°C).
  • Isotope Effects : Monitor deuterium loss via high-resolution MS to assess isotopic integrity .

Basic Question: What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Bars : Report SEM or SD with ≥3 replicates.
  • Outlier Tests : Apply Grubbs’ test to exclude anomalies without biasing results .

Advanced Question: How can multi-omics approaches elucidate this compound’s role in neuroinflammatory pathways?

Methodological Answer:

  • Transcriptomics : Pair RNA-seq (e.g., differential gene expression in microglia) with lipidomic profiling.
  • Pathway Analysis : Use tools like MetaboAnalyst to integrate omics data and map onto neuroinflammation networks (e.g., NF-κB, COX-2) .
  • Validation : Confirm mechanistic insights via CRISPR-Cas9 knockouts of predicted target genes .

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